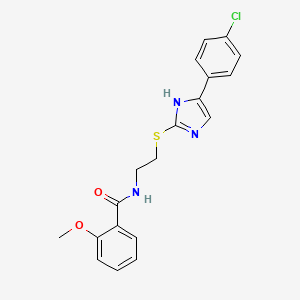

N-(2-((5-(4-クロロフェニル)-1H-イミダゾール-2-イル)チオ)エチル)-2-メトキシベンズアミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

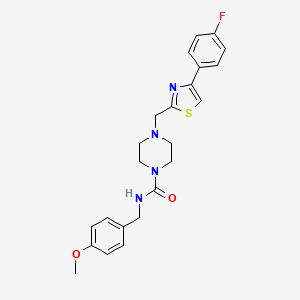

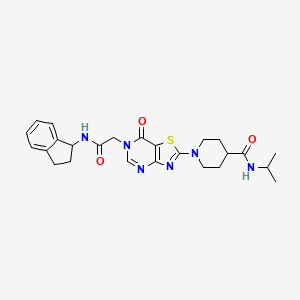

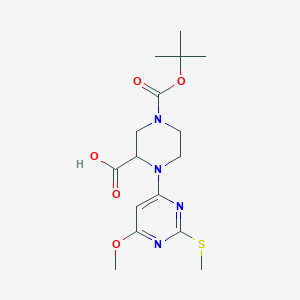

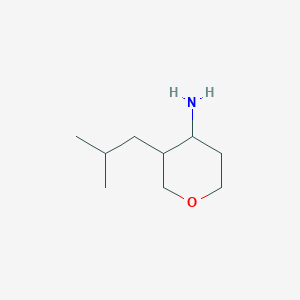

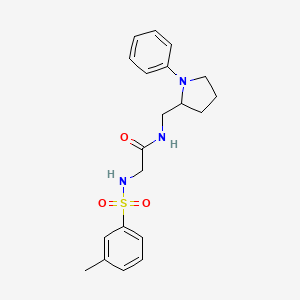

“N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-2-methoxybenzamide” is a complex organic compound. It contains several functional groups and structural features, including a 1H-imidazol-2-yl group, a thioether linkage, an ethyl group, a methoxy group, and a benzamide group .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the 1H-imidazol-2-yl group might be introduced via a cyclization reaction, the thioether linkage could be formed via a nucleophilic substitution reaction, and the benzamide group could be formed via a condensation reaction .

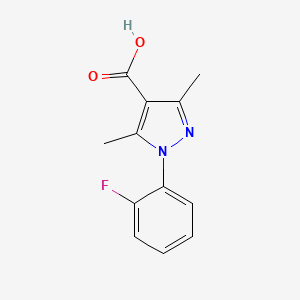

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The 1H-imidazol-2-yl group would likely contribute to the compound’s aromaticity, the thioether linkage would provide some flexibility to the molecule’s structure, and the benzamide group could participate in hydrogen bonding .

Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the conditions and the reagents present. For example, the 1H-imidazol-2-yl group might undergo electrophilic substitution reactions, the thioether linkage could be oxidized, and the benzamide group could undergo hydrolysis .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the presence of the polar benzamide and methoxy groups, and its melting point would be influenced by the strength of the intermolecular forces present .

科学的研究の応用

- 治療特性: チオフェン誘導体は、問題の化合物を含め、その治療特性について広範囲にわたって研究されています。 これらの化合物は、抗炎症作用、抗精神病作用、抗不整脈作用、抗不安作用、抗真菌作用、抗酸化作用、エストロゲン受容体モジュレーション作用、抗有糸分裂作用、抗菌作用、抗癌作用など、幅広い効果を示します .

- チオフェン誘導体は、抗菌性を示しています。 それらはさまざまな病原体に対して有効である可能性があり、新しい抗生物質の開発のための貴重な候補となります .

- 問題の化合物を含む、いくつかのチオフェン誘導体は、抗腫瘍効果を示します。 研究者は、それらを抗癌剤としての可能性について調査しています .

- チオフェン誘導体は、材料科学で応用されています。たとえば:

医薬品化学

抗菌活性

抗腫瘍活性

材料科学

作用機序

Target of Action

It’s known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets in a way that allows them to exhibit a broad spectrum of biological activities . The specific interactions and resulting changes would depend on the particular target and the context within which the compound is acting.

Biochemical Pathways

Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . The downstream effects would depend on the specific pathway and the context within which the compound is acting.

Result of Action

Given the broad-spectrum biological activities of indole derivatives , it can be inferred that this compound could have a wide range of potential effects at the molecular and cellular level.

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-[2-[[5-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]-2-methoxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClN3O2S/c1-25-17-5-3-2-4-15(17)18(24)21-10-11-26-19-22-12-16(23-19)13-6-8-14(20)9-7-13/h2-9,12H,10-11H2,1H3,(H,21,24)(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUYYFIRZTIWARS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NCCSC2=NC=C(N2)C3=CC=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClN3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-Cyano-3-methylbutan-2-yl)-2-[(4-oxo-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide](/img/structure/B2392075.png)

![2-(4-chlorophenoxy)-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2392076.png)

![3-[N-methyl-4-[(Z)-(1-oxo-[1,3]thiazolo[3,2-a]benzimidazol-2-ylidene)methyl]anilino]propanenitrile](/img/structure/B2392078.png)

![N-[(1S)-1-(4-Chlorophenyl)ethyl]-N-methylsulfamoyl fluoride](/img/structure/B2392083.png)

![(E)-3-[5-chloro-3-methyl-1-[3-(trifluoromethyl)phenyl]pyrazol-4-yl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide](/img/structure/B2392084.png)